4-Methoxypyrimidine-2-carboxamidine
Description
4-Methoxypyrimidine-2-carboxamidine is a pyrimidine derivative characterized by a methoxy group (-OCH₃) at position 4 and a carboxamidine group (-C(=NH)NH₂) at position 2 of the pyrimidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive carboxamidine moiety, which can participate in hydrogen bonding and coordination chemistry, making it valuable for designing enzyme inhibitors or ligands .
Properties
IUPAC Name |
4-methoxypyrimidine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-11-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAUXKLTFOUNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine-2-carboxamidine typically involves the reaction of 4-methoxypyrimidine with appropriate amidine precursors. One common method involves the use of 4-methoxypyrimidine and cyanamide under acidic conditions to form the desired carboxamidine derivative . The reaction conditions often include the use of solvents such as methanol and catalysts like Lewis acids to facilitate the cyclization and methoxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to enhance yield and purity while minimizing the production of by-products. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxo compounds, and reduced amine derivatives. These products can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry Applications
4-Methoxypyrimidine-2-carboxamidine has been studied for its role in developing novel therapeutic agents. Its structural properties allow it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine-based compounds can enhance the efficacy of existing antimycobacterial agents. The combination of such compounds with other bioactive amides has resulted in improved activity against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Potential
Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. For example, certain pyrimidine compounds demonstrated selective inhibition of cancer cell lines, including breast and prostate cancer cells. The mechanisms involved include the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression . This positions this compound as a candidate for further exploration in anticancer drug development.
Chemical Synthesis Applications
In addition to its biological applications, this compound serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex molecules through various reactions, including nucleophilic substitutions and condensation reactions. Its ability to form stable intermediates makes it valuable for synthesizing other biologically active compounds .
Co-crystallization Studies
Research has also focused on the co-crystallization of this compound with other small molecules to explore its crystallographic properties. Such studies can lead to insights into molecular interactions that are crucial for drug design and formulation .
Case Studies and Research Findings
Several studies have documented the efficacy and utility of this compound in various applications:
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-2-carboxamidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes . The compound may also interact with DNA and RNA, affecting cellular processes and leading to its potential anticancer effects .
Comparison with Similar Compounds
4-Methoxy-pyridine-2-carboxylic acid amide
4-Methoxypyrimidine-5-carboxamide
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine
- Structure : Chloro (-Cl) at position 4, methoxy at 6, methyl (-CH₃) at 2, and amine (-NH₂) at 5.
- Key Differences: The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions.
4-Methoxypyrimidine-2-carboxaldehyde
This compound hydrochloride
- Structure : Hydrochloride salt of the target compound.
- Key Differences : The salt form improves aqueous solubility and bioavailability, making it preferable for in vitro assays or formulation development .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
Functional Group Reactivity: The carboxamidine group in this compound is a stronger base (pKa ~11–12) compared to carboxamide (pKa ~0–1), enabling interactions with acidic residues in enzymes .
Substituent Position Effects :
- Position 2 substituents in pyrimidines are critical for binding to dihydrofolate reductase (DHFR) and other pyrimidine-targeting enzymes. Analogs with carboxamidine at position 2 may mimic natural substrates like dihydrofolate .
Applications in Drug Development :
Biological Activity
4-Methoxypyrimidine-2-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structure
This compound features a pyrimidine ring substituted with a methoxy group and a carboxamidine functional group. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxypyrimidine with amidine precursors, often under acidic conditions using cyanamide. This method allows for the formation of the desired carboxamidine derivative while optimizing yield and purity through techniques like continuous flow synthesis .
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in mediating inflammation .
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound possess anti-inflammatory effects comparable to established COX-2 inhibitors such as celecoxib. In vitro studies reported IC50 values for COX-2 inhibition at approximately 0.04 μmol, indicating potent anti-inflammatory properties .
Anticancer Potential
The compound has also been investigated for its anticancer activity. In vitro assays have shown that it induces cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve pro-apoptotic signaling pathways, leading to cell cycle arrest and apoptosis .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-2,6-dimethoxypyrimidine | Similar structure with amino groups | Moderate anti-inflammatory effects |
| 2,4-Dichloro-5-methoxypyrimidine | Chloro substituents | Limited anti-inflammatory activity |
| This compound hydrochloride | Salt form | Enhanced solubility; similar activity |
This table illustrates how variations in substituents can influence biological activity, emphasizing the unique efficacy of this compound .
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects of pyrimidine derivatives, including this compound. The effective dose (ED50) was comparable to that of indomethacin, a well-known anti-inflammatory drug .
Toxicity and Safety Profile
A computer-aided estimation of biological activity profiles suggests that while some derivatives exhibit potential teratogenic and carcinogenic effects, the specific toxicity profile of this compound remains under investigation. The predictive values indicate a need for further studies to clarify its safety in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
